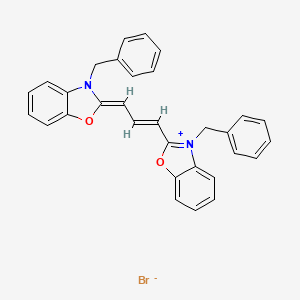

3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide is a cationic heterocyclic compound featuring two benzoxazole cores linked by a conjugated propenyl chain, with benzyl groups at the N3 positions of both rings. This structure confers unique photophysical and electronic properties, making it relevant in materials science and bioimaging . Its bromide counterion enhances solubility in polar solvents, distinguishing it from analogous iodide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:

Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.

Trinitration: Finally, dinitrotoluene undergoes nitration to produce 2,4,6-trinitrotoluene.

Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves the continuous addition of toluene and nitrating agents in a controlled environment. The reaction mixture is then cooled, and the product is purified through crystallization and washing to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrotoluene undergoes various chemical reactions, including:

Reduction: It can be reduced to form different amines.

Oxidation: It can be oxidized to form various oxidation products.

Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

Substitution: Various nucleophiles can be used to replace the nitro groups under appropriate conditions.

Major Products

Reduction: Produces amines such as 2,4,6-triaminotoluene.

Oxidation: Produces oxidation products like trinitrobenzoic acid.

Substitution: Produces substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trinitrotoluene has a wide range of applications in scientific research:

Chemistry: Used as a standard explosive in various experiments and studies.

Biology: Studied for its effects on biological systems and its potential use in bioremediation.

Medicine: Investigated for its potential use in targeted drug delivery systems.

Industry: Widely used in the production of explosives for mining, construction, and military applications.

Mechanism of Action

The explosive properties of 2,4,6-trinitrotoluene are due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves the breaking of the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure explosion.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocycle Variations

- Benzoxazole vs. Benzothiazole : Replacing the benzoxazole moiety with benzothiazole (e.g., 3-benzyl-1,3-benzothiazolium bromides in ) alters electronic properties. Benzothiazole derivatives exhibit redshifted absorption maxima due to increased electron delocalization from sulfur’s lower electronegativity compared to oxygen .

- Substituent Effects : Nitrophenyl or trifluoromethylphenyl substituents on the furan or pyrrole rings (e.g., compounds 7c–7f in ) introduce electron-withdrawing groups, modulating reactivity and spectroscopic profiles. These derivatives show higher melting points (194–254°C) compared to simpler benzyl-substituted analogs .

Chain Modifications

- Propenyl vs. Vinyl Linkers : The propenyl chain in the target compound allows extended conjugation compared to vinyl-linked analogs (e.g., 8b–8d in ), enhancing absorption in the visible spectrum .

- Counterion Influence : Bromide vs. iodide counterions (e.g., DOC iodide in ) affect solubility and crystal packing. Bromide salts generally exhibit lower molar absorptivity but better stability in aqueous media .

Physical and Chemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 537.45 | Not reported | Not reported | Benzoxazole, propenyl, benzyl |

| 7d (3-nitrophenyl-furan derivative) | ~540 | 245–247 | 86 | Nitrophenyl, benzothiazole |

| 8d (ethoxycarbonyl-benzylpyrrole) | 632.50 | 242–245 | 67 | Ethoxycarbonyl, benzylpyrrole |

| DOC iodide (diethyloxacarbocyanine) | 460.31 | Not reported | Not reported | Benzoxazole, propenyl, ethyl |

Spectroscopic Characterization

- ¹H-NMR : Aromatic protons in the target compound resonate at δ 7.5–8.2 ppm, consistent with benzoxazole derivatives (e.g., 7c–7f in ) . Benzyl CH₂ groups appear as singlets near δ 3.4–4.3 ppm .

- UV-Vis : Conjugated propenyl systems exhibit λmax ~426 nm (similar to ST02186 in ), with molar absorptivity >72,000 L·mol⁻¹·cm⁻¹ .

Biological Activity

3-Benzyl-2-(3-(3-benzyl-3H-benzoxazol-2-ylidene)prop-1-enyl)benzoxazolium bromide, with the CAS number 53167-78-5, is a compound that belongs to the benzoxazole family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula of this compound is C31H25BrN2O2, and it has a molar mass of 537.4464 g/mol .

Biological Activity Overview

The biological activity of this compound has been explored through various studies that focus on its antimicrobial and cytotoxic properties. The following sections summarize key findings related to its biological activities.

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been well-documented. Research indicates that compounds similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.

- Antimicrobial Spectrum :

| Microorganism | MIC (µg/ml) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Effective |

| Escherichia coli | 30 | Moderate |

| Candida albicans | 20 | Effective |

Cytotoxic Activity

In addition to antimicrobial effects, benzoxazole derivatives have shown promising cytotoxicity against various cancer cell lines. Studies have indicated that these compounds can selectively target cancer cells while sparing normal cells.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

- Cytotoxicity Results :

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 12 | High |

| A549 | 15 | Moderate |

| HepG2 | 10 | High |

Case Studies

Several case studies have highlighted the efficacy of benzoxazole derivatives in clinical settings:

- Study on Anticancer Activity : A study evaluated the anticancer properties of a series of benzoxazole derivatives, concluding that some compounds exhibited significant apoptosis-inducing effects in MCF-7 cells through caspase activation pathways .

- Antimicrobial Efficacy : Another research focused on the synthesis of new benzoxazole derivatives and their antimicrobial activities against drug-resistant bacterial strains, finding that some compounds were more effective than conventional antibiotics .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the benzoxazole structure can significantly affect biological activity. For instance, the introduction of electron-donating groups has been linked to increased antibacterial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this benzoxazolium bromide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling reactions to construct the conjugated propenyl-bridged benzoxazolium core. A critical step is the introduction of benzyl groups via nucleophilic substitution or alkylation. For example:

- Intermediate formation : Use of palladium catalysts (e.g., bis(triphenylphosphine)palladium dichloride) and copper iodide for Sonogashira-type couplings to form propenyl linkages .

- Benzylation : Reaction of benzyl bromide with hydroxyl or amine precursors under basic conditions (e.g., Cs₂CO₃ in DMF at 80°C) .

- Purification : Column chromatography on silica gel with ethyl acetate/petroleum ether gradients (20:1 to 10:1) .

Q. Which spectroscopic techniques confirm the structural integrity of this compound, and what characteristic signals are expected?

Methodological Answer:

- ¹H/¹³C NMR : Benzyl groups show aromatic protons at δ 7.2–7.5 ppm and methylene protons (CH₂) at δ 4.5–5.5 ppm. The propenyl linker’s conjugated system causes deshielding, with vinyl protons appearing as doublets near δ 6.5–7.0 ppm .

- HRMS : Exact mass matches the molecular ion [M⁺] (e.g., calculated for C₃₀H₂₅BrN₂O₂: ~540.1 g/mol) with <5 ppm error .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) confirm the benzoxazolium core .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during propenyl-bridge formation?

Methodological Answer:

- Catalyst selection : Use Pd(PPh₃)₂Cl₂ (0.05–0.1 eq) with CuI (0.1 eq) to enhance coupling efficiency .

- Atmosphere control : Conduct reactions under argon to prevent oxidation of sensitive intermediates .

- Temperature modulation : Reflux in Et₃N/THF (1:1) at 55–60°C for 6–48 hours balances reactivity and selectivity .

- Workup : Filter through Celite® to remove metal residues and prevent decomposition during concentration .

Q. What strategies resolve discrepancies in ¹H NMR data for benzoxazolium salts with conjugated systems?

Methodological Answer:

- Tautomerism analysis : Dynamic NMR or variable-temperature studies distinguish between keto-enol tautomers, which alter proton environments .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) unambiguously assigns geometry. For example, confirms bond angles and planarity in similar benzoxazolones .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data to validate assignments .

Q. How do benzyl substituents influence photophysical properties compared to alkyl-substituted analogues?

Methodological Answer:

- Electronic effects : Benzyl groups extend π-conjugation, red-shifting absorption/emission maxima (e.g., λmax ~450 nm vs. 420 nm for ethyl analogues) .

- Solvatochromism : Increased planarity enhances sensitivity to solvent polarity, measurable via UV-Vis in solvents like DCM, MeOH, and DMSO .

- Comparative studies : Synthesize alkyl variants (e.g., hexyl, butyl) and compare quantum yields using integrating sphere techniques .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

- Crystal growth : Slow diffusion of hexane into saturated DCM/EtOAc solutions promotes nucleation .

- Twinned data : Use SHELXD for structure solution and Olex2 for refinement to handle pseudo-symmetry .

- Thermal motion : Collect data at 100 K to reduce disorder in flexible benzyl groups .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the optimal solvent system for recrystallization?

Methodological Answer:

- Empirical testing : Compare ethanol, acetone, and ethyl acetate for yield and purity. Ethanol often provides higher purity (≥95%) but lower yield (~60%) due to solubility limits .

- Additive screening : Introduce trace DMF (1–2%) to improve crystal morphology without altering lattice parameters .

- Documentation : Report solvent polarity (e.g., Hansen parameters) and cooling rates to standardize protocols .

Properties

CAS No. |

53167-78-5 |

|---|---|

Molecular Formula |

C31H25BrN2O2 |

Molecular Weight |

537.4 g/mol |

IUPAC Name |

(2Z)-3-benzyl-2-[(E)-3-(3-benzyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;bromide |

InChI |

InChI=1S/C31H25N2O2.BrH/c1-3-12-24(13-4-1)22-32-26-16-7-9-18-28(26)34-30(32)20-11-21-31-33(23-25-14-5-2-6-15-25)27-17-8-10-19-29(27)35-31;/h1-21H,22-23H2;1H/q+1;/p-1 |

InChI Key |

RYESWUOSHWMOBG-UHFFFAOYSA-M |

Isomeric SMILES |

C1=CC=C(C=C1)CN\2C3=CC=CC=C3O/C2=C\C=C\C4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=CC=CC4=[N+](C5=CC=CC=C5O4)CC6=CC=CC=C6.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.